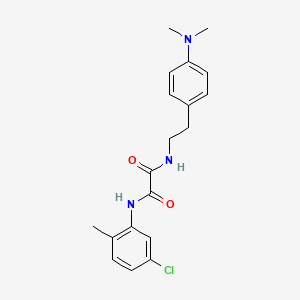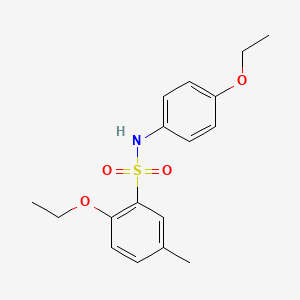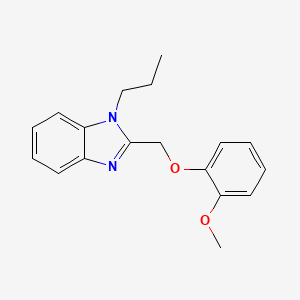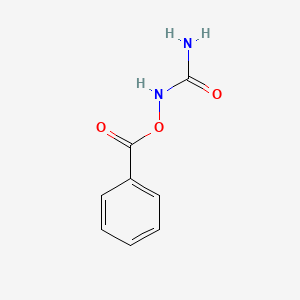
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of various pyrazinone derivatives for antimicrobial applications. For example, a study on a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, showcased its favorable antimicrobial activities against bacterial and fungal strains. The compound exhibited bactericidal and fungicidal effects, indicating its potential as a basis for developing new antimicrobial agents (Okasha et al., 2022).
Corrosion Inhibition
Pyrazinone derivatives have also been investigated for their corrosion inhibition properties. A study on pyranopyrazole derivatives, including compounds with structural similarities to 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one, revealed their effectiveness in inhibiting mild steel corrosion in acidic solutions. These compounds showed high inhibition efficiency, suggesting their utility in protecting metals against corrosion (Yadav et al., 2016).
Cytotoxicity and Anticancer Applications
Certain pyrazinone derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells. A study highlighted the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent testing against Ehrlich Ascites Carcinoma (EAC) cells. These compounds represent a promising avenue for anticancer drug development, showcasing the potential medicinal applications of pyrazinone derivatives (Hassan et al., 2014).
Organocatalysis
Another research avenue involves the use of pyrazinone derivatives in organocatalysis, illustrating their versatility in chemical synthesis. For instance, isonicotinic acid was used as a dual and biological organocatalyst for preparing pyranopyrazoles, demonstrating the potential of pyrazinone derivatives in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2013).
Electrochromic Materials
Pyrazinone derivatives have also been explored for their application in electrochromic materials. A study on donor-acceptor polymeric electrochromic materials employing pyrazine units showed that these compounds could switch between different colors upon electrical stimulation. This property is particularly relevant for the development of electrochromic devices, such as smart windows and displays (Zhao et al., 2014).
properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-14-11-17(19(29-3)13-16(14)23)26-10-9-25-21(22(26)27)24-8-7-15-5-6-18(28-2)20(12-15)30-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXPGKGWMCFGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)

![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2688680.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2688682.png)


![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)

![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)